molecular formula C10H10N2 B1334633 4-(1H-Pyrrol-1-yl)aniline CAS No. 52768-17-9

4-(1H-Pyrrol-1-yl)aniline

Cat. No.: B1334633
CAS No.: 52768-17-9
M. Wt: 158.2 g/mol
InChI Key: NHLHWHRXMZZWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrrol-1-yl)aniline, also known as 4-PPA, is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic amine with a pyrrole ring and an aniline group. It is a colorless, odorless and crystalline solid at room temperature. 4-PPA has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals and industrial products. It is also used in the synthesis of various polymers materials, such as polyaniline and polypyrrole. Furthermore, 4-PPA has been extensively studied for its biological properties, including its ability to act as an inhibitor of monoamine oxidase and its neurotoxicity. In

Scientific Research Applications

Chemical Structure and Interaction Analysis

  • 4-(1H-Pyrrol-1-yl)aniline derivatives demonstrate interesting chemical properties due to their planar backbone and iminopyrrole structure, as observed in isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines. These compounds exhibit distinct intermolecular hydrogen bonds and C-H···π interactions, forming centrosymmetric dimers with significant dihedral angles between the pyrrole and benzene rings (Su et al., 2013).

Electrochemical and Biosensor Applications

  • Derivatives of this compound, such as thienylpyrrole derivatives, have been utilized in spectroelectrochemical and biosensor applications. They exhibit distinct electrochromic properties and can be used as immobilization matrices for enzymes in biosensing studies. These films show significant optical contrasts and quick response times, indicating their potential in biosensing applications (Ayranci et al., 2015).

Synthetic Applications in Medicinal Chemistry

  • The compound has been used in the synthesis of diverse molecular structures, such as 4,5-dihydropyrrolo[1,2-a]quinoxalines. Its reactivity with aldehydes under catalytic conditions indicates its utility in creating structurally diverse compounds, which could have potential medicinal chemistry applications (Li et al., 2013).

Electrochemical and Conductive Polymer Research

  • In the field of materials science, this compound is involved in the synthesis of conducting polymers and composites. Its incorporation into polymers like poly(aniline-co-pyrrole) has been studied for enhancing electromagnetic properties, indicating its significance in developing materials with advanced functional properties (Zhu et al., 2012).

Investigation in Organic Electronics

  • The compound has also found applications in the field of organic electronics. For instance, its derivatives have been used in the synthesis of fluorescent and electroactive materials, which are pertinent in the development of devices like organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Safety and Hazards

The safety information for 4-(1H-Pyrrol-1-yl)aniline includes the following hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used as a building block in various chemical reactions , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

The mode of action of 4-(1H-Pyrrol-1-yl)aniline is largely dependent on the chemical reactions it is involved in. For instance, in a Cu (II)-catalyzed domino reaction with 2- (1 H -pyrrol-1-yl)anilines and alkylsilyl peroxides, the reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . This suggests that this compound can participate in bond formation and cleavage, altering the structure of the molecules it interacts with.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution

Result of Action

Given its role in bond formation and cleavage , it can be inferred that it may cause structural changes at the molecular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable at room temperature , suggesting that temperature could influence its stability and efficacy. Additionally, it is recommended to be stored in a dark place , indicating that light exposure may affect its stability.

Properties

IUPAC Name

4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLHWHRXMZZWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383679
Record name 4-(1H-Pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52768-17-9
Record name 4-(1H-Pyrrol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrrol-1-yl-phenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrrol-1-yl)aniline
Reactant of Route 2
4-(1H-Pyrrol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1H-Pyrrol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(1H-Pyrrol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(1H-Pyrrol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(1H-Pyrrol-1-yl)aniline
Customer
Q & A

Q1: How can 4-(1H-Pyrrol-1-yl)aniline be used to modify surfaces for electronic applications?

A1: this compound can be utilized to modify Indium Tin Oxide (ITO) coated surfaces for flexible electronics. [] When reacted with sodium nitrite in an acidic environment, it forms 4-pyrrolylphenyldiazonium, a diazonium salt. This salt can be electrografted onto ITO-coated surfaces, such as flexible poly(ethylene naphthalate) (PEN) substrates, creating a stable aryl multilayer approximately 8 nm thick. This multilayer is linked to the ITO through In-O-C and Sn-O-C bonds. [] This modification facilitates the deposition of adherent conductive films, like silver/polypyrrole nanocomposites, which are important for flexible electronics and sensor applications. []

Q2: Beyond electronics, does this compound interact with any biological targets?

A2: Yes, research indicates that this compound can interact with the HIV-1 integrase (IN) enzyme. [] Specifically, it binds to the core domain of HIV-1 IN. [] While the exact mechanism and implications of this interaction require further investigation, this finding suggests potential avenues for exploring this compound or its derivatives in the context of HIV research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.